molecular formula C24H29NO3 B1658166 4-CYANOPHENYL 4-(DECYLOXY)BENZOATE CAS No. 59874-09-8

4-CYANOPHENYL 4-(DECYLOXY)BENZOATE

Cat. No.: B1658166
CAS No.: 59874-09-8
M. Wt: 379.5 g/mol
InChI Key: RAWMXDBCGKEKJE-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-(decyloxy)benzoate is a liquid crystalline compound characterized by a benzoate ester core functionalized with a decyloxy chain (C₁₀H₂₁O) at the 4-position and a cyano group (-CN) on the phenyl ring. Its molecular formula is C₂₄H₂₉NO₃, with an average molecular weight of ~379.5 g/mol (inferred from analogs in ). This compound belongs to a class of materials widely studied for their mesomorphic properties, which are critical in display technologies and optoelectronics. The decyloxy chain enhances thermal stability, while the cyano group contributes to polarizability and dipole alignment .

Properties

CAS No.

59874-09-8

Molecular Formula

C24H29NO3

Molecular Weight

379.5 g/mol

IUPAC Name

(4-cyanophenyl) 4-decoxybenzoate

InChI

InChI=1S/C24H29NO3/c1-2-3-4-5-6-7-8-9-18-27-22-16-12-21(13-17-22)24(26)28-23-14-10-20(19-25)11-15-23/h10-17H,2-9,18H2,1H3

InChI Key

RAWMXDBCGKEKJE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester typically involves the esterification of 4-cyanophenol with 4-(decyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-CYANOPHENYL 4-(DECYLOXY)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The decyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 4-(decyloxy)benzoic acid or 4-(decyloxy)benzophenone.

    Reduction: Formation of 4-(decyloxy)-4-cyanophenyl alcohol.

    Substitution: Formation of various substituted benzoic acid esters depending on the nucleophile used.

Scientific Research Applications

4-CYANOPHENYL 4-(DECYLOXY)BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals, polymers, and liquid crystals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(decyloxy)-, 4-cyanophenyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 4-cyanophenol, which can interact with enzymes or receptors in biological systems. The decyloxy group can enhance the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl Chain Variants

4-Cyanophenyl 4-Butylbenzoate (C₁₈H₁₇NO₂)
  • Structure : Features a shorter butyl chain (C₄H₉) instead of decyloxy.
  • Molecular Weight : 279.34 g/mol .
  • Impact : Reduced chain length decreases melting transitions and viscosity compared to the decyloxy analog. Such derivatives are often used in low-temperature LC applications.
4-Cyanophenyl 4-(4-Pentylcyclohexyl)benzoate (C₂₅H₂₉NO₂)
  • Structure : Incorporates a cyclohexyl ring with a pentyl substituent.
  • Molecular Weight : 375.5 g/mol .
  • Impact : The cyclohexyl group enhances rigidity, improving thermal stability but reducing flexibility. This structural feature is advantageous in high-temperature LC phases .
4-((S)-2-Ethoxy-Propoxy)-Phenyl 4-(Decyloxy)-Benzoate (C₂₈H₄₀O₅)
  • Structure : Ethoxy-propoxy substituent introduces branching.
  • Molecular Weight : 456.63 g/mol .
  • Impact : Branched chains lower crystallinity and broaden mesophase ranges, making this compound suitable for tunable LC devices .

Functionalized Derivatives

4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(Decyloxy)benzoate
  • Structure : Epoxy group on the hexyloxy chain.
  • Physicochemical Properties :
    • Boiling Point: 588.5°C
    • Density: 1.055 g/cm³
    • Polar Surface Area (PSA): 57.29 Ų .
  • Impact: The epoxy group increases polarity and reactivity, enabling crosslinking in polymer-stabilized LC systems. However, it may reduce thermal stability compared to non-functionalized analogs .
4-Cyanophenyl 4-([3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]oxy)benzenesulfonate
  • Structure : Sulfonate ester with a chloro-trifluoromethyl pyridine group.
  • Impact : The sulfonate group enhances solubility in polar solvents, while the electron-withdrawing -CF₃ group improves chemical resistance. Such derivatives are explored in ion-conductive LC materials .

Heterocyclic Analogs

Compounds like Methyl 3-[3-(4-Cyanophenyl)-4-formyl-pyrazol-1-yl]benzoate (, Compound 40) feature pyrazole rings.

  • Synthesis Yield: 95% (vs. 73–87% for hydrazino derivatives) .
  • Impact : Heterocycles introduce π-conjugation, enhancing electronic properties for OLED applications. However, they may reduce mesophase stability due to steric hindrance .

Data Tables

Table 1: Molecular Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Property Reference
4-Cyanophenyl 4-(decyloxy)benzoate C₂₄H₂₉NO₃ ~379.5 Decyloxy (C₁₀H₂₁O) High thermal stability
4-Cyanophenyl 4-butylbenzoate C₁₈H₁₇NO₂ 279.34 Butyl (C₄H₉) Low-temperature LC phases
4-(4-Pentylcyclohexyl)benzoate derivative C₂₅H₂₉NO₂ 375.5 Cyclohexyl + pentyl High rigidity
Epoxyhexyloxy derivative C₂₈H₃₈O₅ 456.63 Epoxy group Crosslinking capability

Key Findings and Trends

Chain Length vs. Properties : Longer alkyl chains (e.g., decyloxy) improve thermal stability but increase viscosity. Shorter chains (e.g., butyl) enhance fluidity .

Heterocycles: Pyrazole rings achieve higher synthesis yields (>87%) compared to hydrazino derivatives, suggesting efficient cyclization pathways .

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